molecular formula C14H13F2N3O2 B8350098 N-(4-(4-amino-2,5-difluorophenoxy)pyridin-2-yl)propionamide

N-(4-(4-amino-2,5-difluorophenoxy)pyridin-2-yl)propionamide

Cat. No.: B8350098
M. Wt: 293.27 g/mol
InChI Key: OJNWMVVJTHFQOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(4-amino-2,5-difluorophenoxy)pyridin-2-yl)propionamide is a useful research compound. Its molecular formula is C14H13F2N3O2 and its molecular weight is 293.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H13F2N3O2

Molecular Weight

293.27 g/mol

IUPAC Name

N-[4-(4-amino-2,5-difluorophenoxy)pyridin-2-yl]propanamide

InChI

InChI=1S/C14H13F2N3O2/c1-2-14(20)19-13-5-8(3-4-18-13)21-12-7-9(15)11(17)6-10(12)16/h3-7H,2,17H2,1H3,(H,18,19,20)

InChI Key

OJNWMVVJTHFQOX-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NC=CC(=C1)OC2=C(C=C(C(=C2)F)N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of N-(4-(2,5-difluoro-4-nitrophenoxy)pyridin-2-yl)propionamide (27.2 g, 84.2 mmol) in EtOH (750 mL) was added a solution of NH4Cl (18 g, 337 mmol) in water (188 mL) and Fe powder (97%, 325 mesh, 18.8 g, 337 mmol) in one portion at RT. The mixture was then heated at 80° C. for 1 h, cooled to ambient temp, filtered through a bed of diatomaceous earth, and washed with MeOH (1 L). The combined filtrates were concentrated to dryness and purified by silica gel chromatography (EtOAc/hexanes) to give N-(4-(4-amino-2,5-difluorophenoxy)pyridin-2-yl)propionamide (17.4 g, 70.5% yield). 1H-NMR (400 MHz, CDCl3): δ 8.07 (d, J=5.6 Hz, 1 H), 8.00 (br s, 1 H), 7.77 (d, J=2 Hz, 1 H), 6.85 (dd, J=10.4, 7.2 Hz, 1 H), 6.63-6.58 (m, 2 H), 3.79 (s, 2 H), 2.38 (q, J=7.6 Hz, 2 H), 1.20 (t, J=7.6 Hz, 3H); MS (ESI): m/z 294.1 (M+H+).
Quantity
27.2 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Name
Quantity
18 g
Type
reactant
Reaction Step Two
Name
Quantity
188 mL
Type
solvent
Reaction Step Two
Name
Quantity
18.8 g
Type
catalyst
Reaction Step Two

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